2-(2-Chlorophenoxy)-N'-(2,4-dichlorobenzylidene)acetohydrazide
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Overview
Description
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,4-dichlorobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems could improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorophenoxy and dichlorobenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide include other hydrazides and derivatives of chlorophenoxyacetic acid. Examples include:
- 2-(2-Chlorophenoxy)acetohydrazide
- N’-(2,4-Dichlorobenzylidene)acetohydrazide
- 2-(4-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-(2-Chlorophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
409340-40-5 |
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Molecular Formula |
C15H11Cl3N2O2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-5-10(13(18)7-11)8-19-20-15(21)9-22-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
CNUUKFXEWVXWSO-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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